![molecular formula C31H61IO6Si3 B1507998 2-[(2S,3R,4S,4aS,6R,8aS)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,1S)-1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetaldehyde](/img/structure/B1507998.png)
2-[(2S,3R,4S,4aS,6R,8aS)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,1S)-1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2S,3R,4S,4aS,6R,8aS)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,1S)-1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetaldehyde is a complex organic compound characterized by multiple functional groups, including silyl ethers, an iodopropenyl group, and an acetaldehyde moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,3R,4S,4aS,6R,8aS)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,1S)-1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetaldehyde typically involves multiple steps, including the protection of hydroxyl groups with tert-butyl(dimethyl)silyl (TBS) groups, the introduction of the iodopropenyl group, and the formation of the pyran ring system. Each step requires specific reaction conditions, such as the use of protecting groups, specific solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The iodopropenyl group can be reduced to form the corresponding alkane.
Substitution: The iodopropenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common nucleophiles include sodium azide (NaN3) and thiols.
Major Products
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology
The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine
Industry
In the chemical industry, this compound could be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, the aldehyde group could form covalent bonds with nucleophilic sites on proteins, while the silyl ether groups could influence the compound’s solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
- **2-[(2S,3R,4S,4aS,6R,8aS)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,1S)-1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]methanol
- **2-[(2S,3R,4S,4aS,6R,8aS)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,1S)-1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]carboxylic acid
Uniqueness
The presence of multiple silyl ether groups and the iodopropenyl group makes this compound unique compared to its analogs
Propiedades
Fórmula molecular |
C31H61IO6Si3 |
|---|---|
Peso molecular |
741 g/mol |
Nombre IUPAC |
2-[(2S,3R,4S,4aS,6R,8aS)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,1S)-1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetaldehyde |
InChI |
InChI=1S/C31H61IO6Si3/c1-29(2,3)39(10,11)36-24(18-20-32)26-28(38-41(14,15)31(7,8)9)27(37-40(12,13)30(4,5)6)25-23(35-26)17-16-22(34-25)19-21-33/h18,20-28H,16-17,19H2,1-15H3/b20-18+/t22-,23+,24+,25+,26+,27+,28-/m1/s1 |
Clave InChI |
ODVGUSYWRNAPQX-CPPJESTFSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@H]1[C@@H]2[C@H](CC[C@@H](O2)CC=O)O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)[C@H](/C=C/I)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1C2C(CCC(O2)CC=O)OC(C1O[Si](C)(C)C(C)(C)C)C(C=CI)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-4-Methyl-2-(4-methyl-3-oxobenzo[B]thiophen-2(3H)-ylidene)benzo[B]thiophen-3(2H)-one](/img/structure/B1507915.png)
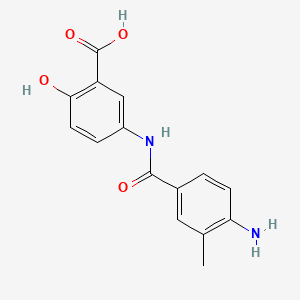
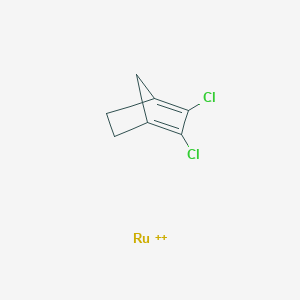
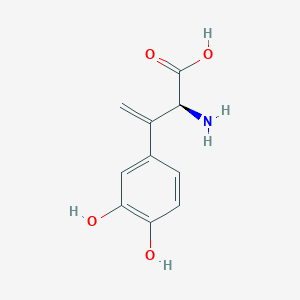
![1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-piperidine](/img/structure/B1507921.png)
![2-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]ethanamine](/img/structure/B1507922.png)
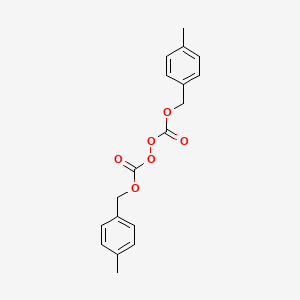

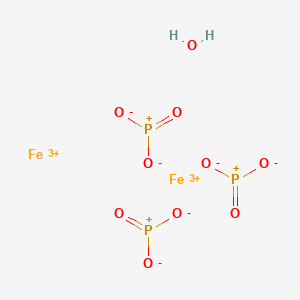


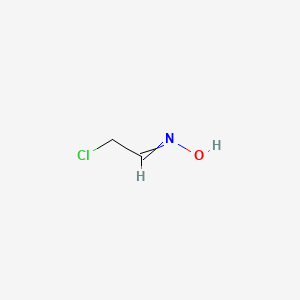
![6-Bromo-1,2,3,4-tetrahydrodibenzo[B,D]thiophene](/img/structure/B1507935.png)
![3-Butyl-2-[3-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-1-en-1-yl]-1,1-dimethyl-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B1507939.png)
